molecular formula C5H9ClO2S B2401703 2,2-Dimethylcyclopropane-1-sulfonyl chloride CAS No. 2167113-18-8

2,2-Dimethylcyclopropane-1-sulfonyl chloride

Cat. No.: B2401703
CAS No.: 2167113-18-8
M. Wt: 168.64
InChI Key: XRMNKROTRKJNLT-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C5H9ClO2S. It is a sulfonyl chloride derivative of 2,2-dimethylcyclopropane, characterized by the presence of a sulfonyl chloride group attached to the cyclopropane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2,2-dimethylcyclopropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2,2-Dimethylcyclopropane+Chlorosulfonic acid2,2-Dimethylcyclopropane-1-sulfonyl chloride+HCl\text{2,2-Dimethylcyclopropane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 2,2-Dimethylcyclopropane+Chlorosulfonic acid→2,2-Dimethylcyclopropane-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids or sulfonates.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Properties

IUPAC Name

2,2-dimethylcyclopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2S/c1-5(2)3-4(5)9(6,7)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMNKROTRKJNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167113-18-8
Record name 2,2-dimethylcyclopropane-1-sulfonyl chloride
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